molecular formula C13H12N2 B8815247 Benzaldehyde phenylhydrazone

Benzaldehyde phenylhydrazone

Cat. No.: B8815247
M. Wt: 196.25 g/mol
InChI Key: JGOAZQAXRONCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde phenylhydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂. It is a derivative of benzaldehyde and phenylhydrazine, characterized by the presence of a hydrazone functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde phenylhydrazone can be synthesized through the reaction of benzaldehyde with phenylhydrazine. The reaction typically occurs in an ethanol solution at room temperature. The process involves the formation of an aminomethanol intermediate, which subsequently dehydrates to form the hydrazone product .

Industrial Production Methods: In industrial settings, the synthesis of benzaldehyde, phenylhydrazone follows similar principles but may involve optimized conditions for higher yield and purity. The reaction is often carried out in large-scale reactors with controlled temperature and solvent conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines.

    Reduction: It can be reduced to form hydrazines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

Benzaldehyde phenylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzaldehyde, phenylhydrazone involves nucleophilic addition-elimination reactions. The compound reacts with nucleophiles, leading to the formation of hydrazone intermediates. These intermediates can undergo further transformations, such as cyclization or decomposition, depending on the reaction conditions. The molecular targets and pathways involved include interactions with carbonyl groups and formation of stable nitrogen-containing compounds .

Comparison with Similar Compounds

  • Benzalphenylhydrazine
  • Benzylidenephenylhydrazine
  • Diphenylhydrazone
  • N-Phenyl-N’-benzylidenehydrazine

Uniqueness: Benzaldehyde phenylhydrazone is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions. Its ability to form stable complexes with metal ions and its role as an intermediate in organic synthesis distinguish it from other similar compounds .

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

N-(benzylideneamino)aniline

InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H

InChI Key

JGOAZQAXRONCCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Origin of Product

United States

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